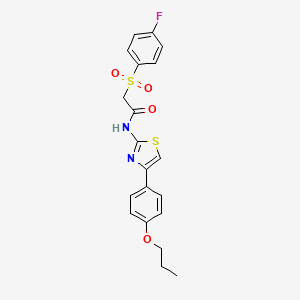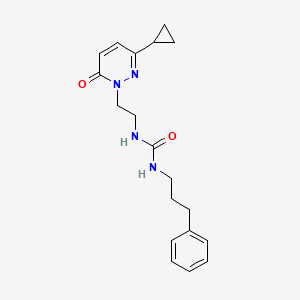
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a chemical compound that has been synthesized in recent years. This compound has attracted significant attention due to its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have focused on the synthesis of new heterocyclic compounds, including urea derivatives, for use as antibacterial agents. For example, Azab et al. (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. Their work involved creating pyrimidine and thiazine derivatives through reactions with urea, showcasing the potential of urea derivatives in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).
Antioxidant Activity
The quest for antioxidants led George et al. (2010) to synthesize a series of compounds including urea derivatives. Their work demonstrates the synthetic versatility of urea in creating compounds with potential antioxidant activity, indicative of the compound's role in developing treatments against oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).
Corrosion Inhibition
In the field of materials science, Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their research illustrates the utility of urea derivatives in protecting industrial materials from corrosion, highlighting another aspect of the compound's applicability beyond the realm of biomedical research (Mistry, Patel, Patel, & Jauhari, 2011).
Antimicrobial and Anticancer Activities
The synthesis of pyridine and pyridazine derivatives from urea has also been explored for their antimicrobial and anticancer activities. For instance, Elewa et al. (2021) synthesized urea derivatives and evaluated their antibacterial and antitumor activities, indicating the potential of such compounds in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Synthesis of Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, showcasing a method to convert carboxylic acids into ureas. This research highlights the synthetic utility of urea in organic chemistry and potential applications in creating a variety of biologically active compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Propriétés
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-11-10-17(16-8-9-16)22-23(18)14-13-21-19(25)20-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUITIWZZSIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

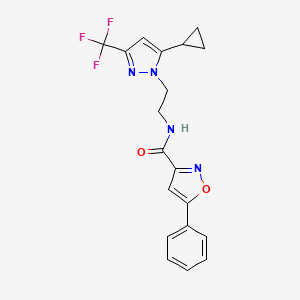

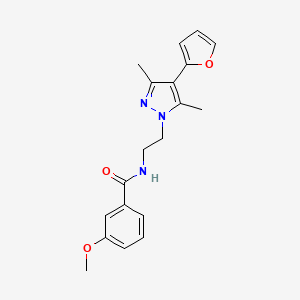
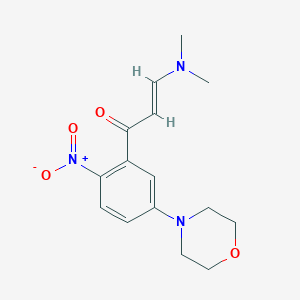



![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
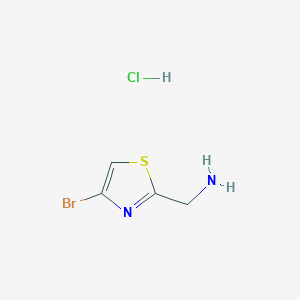
![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
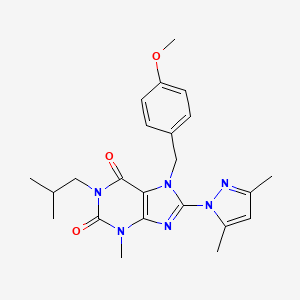
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)
